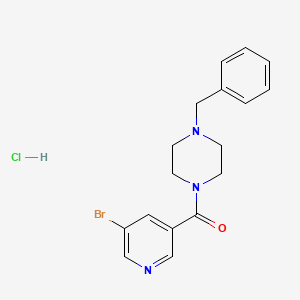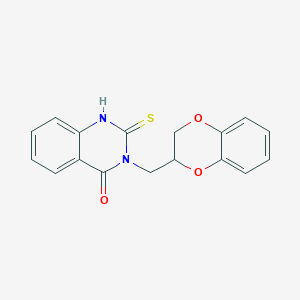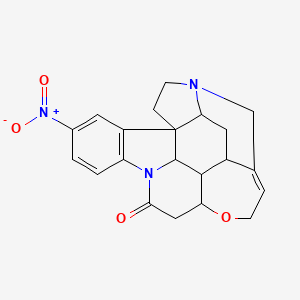
2-nitrostrychnidin-10-one
概要
説明
2-Nitrostrychnidin-10-one is an organic compound with the molecular formula C21H21N3O4. It is a derivative of strychnine, a well-known alkaloid. This compound is characterized by the presence of a nitro group (-NO2) attached to the strychnidin-10-one structure. The compound has a molecular weight of 379.41 g/mol and is known for its complex chemical properties .
科学的研究の応用
2-Nitrostrychnidin-10-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrostrychnidin-10-one typically involves the nitration of strychnidin-10-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and to ensure the safety of the process. The final product is subjected to rigorous quality control measures to meet industrial standards .
化学反応の分析
Types of Reactions
2-Nitrostrychnidin-10-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can be oxidized to form different oxidation products depending on the oxidizing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Reduction: Formation of 2-amino-strychnidin-10-one.
Oxidation: Formation of various oxidation products depending on the conditions.
Substitution: Formation of substituted strychnidin-10-one derivatives.
作用機序
The mechanism of action of 2-nitrostrychnidin-10-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
2-Nitrostrychnidin-10-one can be compared with other nitro-substituted alkaloids and strychnine derivatives:
Strychnine: The parent compound, known for its toxic properties and use as a pesticide.
2-Nitrostrychnine: Another nitro-substituted derivative with similar chemical properties.
Strychnidin-10-one: The non-nitrated form, used as a starting material for the synthesis of this compound.
The uniqueness of this compound lies in its specific nitro substitution, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
10-nitro-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-18-9-16-19-13-8-17-21(4-5-22(17)10-11(13)3-6-28-16)14-7-12(24(26)27)1-2-15(14)23(18)20(19)21/h1-3,7,13,16-17,19-20H,4-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXISQSCVEHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


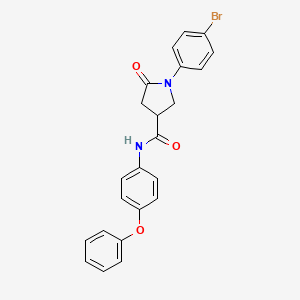
![N~1~-[2-(4-chlorophenoxy)ethyl]-N~3~-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4013511.png)
![3,4,5-trimethoxy-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B4013530.png)
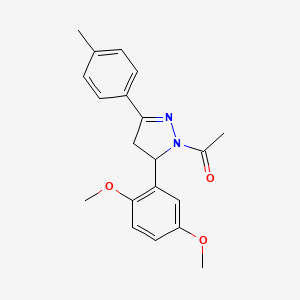
![methyl 3-methyl-1-phenyl-5-[(phenylacetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B4013548.png)
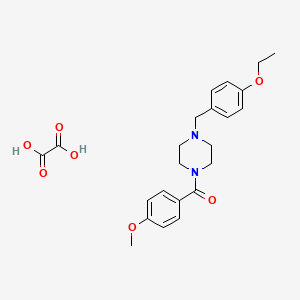
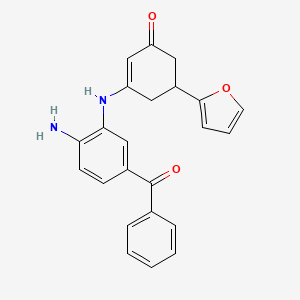

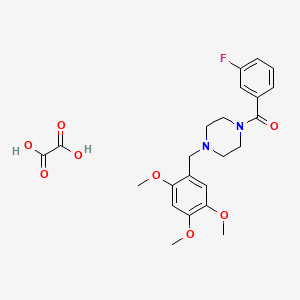
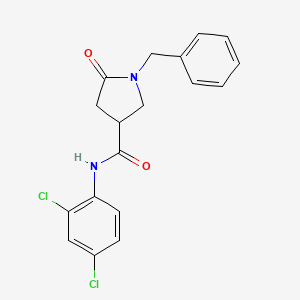
![benzyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prolinate](/img/structure/B4013588.png)
![2-[(1,2-Dihydroacenaphthylen-5-ylamino)methyl]phenol](/img/structure/B4013591.png)
